2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including an ethylsulfanyl group, a fluorophenyl group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide in the presence of a radical initiator.
Substitution with the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfanyl Group: This step may involve a thiolation reaction using ethylthiol.
Introduction of the Carbonitrile Group: This can be achieved through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(difluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10F4N2S |
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Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10F4N2S/c1-2-22-14-11(8-20)12(15(17,18)19)7-13(21-14)9-3-5-10(16)6-4-9/h3-7H,2H2,1H3 |
InChI Key |
SBJGNXNLVROAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C#N |
Origin of Product |
United States |
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